molecular formula C11H15NOS B5676564 4-(4-thiomorpholinylmethyl)phenol

4-(4-thiomorpholinylmethyl)phenol

Cat. No. B5676564
M. Wt: 209.31 g/mol
InChI Key: DVCIOJFACJXFDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-thiomorpholinylmethyl)phenol involves various chemical reactions, including oxidative polycondensation and Mannich reactions. For example, a related compound was synthesized using the Mannich reaction catalyzed by base, starting with 4-t-butylphenol, morpholine, and formaldehyde under optimal conditions, achieving a yield of 83.8% (Zhang Yi-wei, 2005).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction and computational studies, provides detailed insights into the geometry, bond lengths, angles, and overall conformation of similar compounds. For instance, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was thoroughly investigated to reveal its optimized molecular structure and intermolecular interactions (Hong Sun et al., 2021).

Chemical Reactions and Properties

Chemical properties of related compounds include their ability to undergo various chemical reactions, such as oxidative polycondensation, which leads to the formation of polymers with specific characteristics. For instance, Schiff base oligomer of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol was synthesized, showing significant changes in its electrochemical properties (I. Kaya et al., 2006).

Physical Properties Analysis

The physical properties of compounds within this family, such as thermal stability and solubility, are crucial for their potential applications. For example, the thermal stability and electrochemical properties of a novel polyphenol synthesized from 4-((2-phenylhydrazono)methyl)phenol were explored, showing the compound's suitability for solar-cell applications due to its low band gap and high thermal stability (H. Demir, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents or conditions, are pivotal in understanding the versatility of these compounds. Investigations into Schiff base oligomers and their metal complexes have revealed insights into their conductivity and potential applications in electronics, highlighting the importance of their molecular orbitals and band gaps (I. Kaya et al., 2006).

properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCIOJFACJXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiomorpholin-4-ylmethyl)phenol

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